molecular formula C17H26BNO4 B2976329 N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide CAS No. 1595290-47-3

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

Cat. No.: B2976329
CAS No.: 1595290-47-3
M. Wt: 319.21
InChI Key: RHGYOLJSJSOEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a useful research compound. Its molecular formula is C17H26BNO4 and its molecular weight is 319.21. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of N-Isopropyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide are arenes . Arenes are a class of organic compounds that contain a planar cyclic ring of carbon atoms with delocalized π electron clouds. They play a crucial role in various biochemical processes.

Mode of Action

This compound interacts with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule. This compound can be used as a reagent to borylate arenes .

Biochemical Pathways

The borylation of arenes is a key step in various biochemical pathways. It is often used in the Suzuki-Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially enhance its bioavailability. The compound’s boiling point is 73°C at 15 mmHg , and it has a density of 0.912 g/mL at 25°C .

Result of Action

The borylation of arenes by this compound can lead to the formation of various organic compounds. For example, it can be used in the synthesis of intermediates for generating conjugated copolymers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound is moisture sensitive , so it should be stored in cool, dry conditions in well-sealed containers . Additionally, the reaction conditions, such as temperature and pH, can also affect the compound’s action and efficacy .

Properties

IUPAC Name

N-propan-2-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4/c1-12(2)19-15(20)11-21-14-9-7-8-13(10-14)18-22-16(3,4)17(5,6)23-18/h7-10,12H,11H2,1-6H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGYOLJSJSOEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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